N2,N2-Dimethylguanosine (incomplete stereochemisrty)
Description
N2,N2-Dimethylguanosine (DMG) is a post-transcriptionally modified nucleoside predominantly found in transfer RNA (tRNA), where it occupies position 26 in eukaryotic cytoplasmic tRNA . This modification involves the addition of two methyl groups to the exocyclic amino group (N2) of guanine (Figure 1). DMG plays a critical role in stabilizing tRNA’s cloverleaf structure by promoting base pairing and preventing misfolding . Its presence is evolutionarily conserved, and its biosynthesis is catalyzed by the TRM1-encoded methyltransferase in Saccharomyces cerevisiae, which modifies both mitochondrial and cytoplasmic tRNA .
Notably, DMG’s stereochemical configuration remains incompletely characterized in some studies, particularly in early synthetic or analytical contexts . This ambiguity may arise from the focus on functional roles rather than structural details in certain biological investigations.
Properties
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c1-16(2)12-14-9-6(10(21)15-12)13-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,14,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPURTUNRHNVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862843 | |
| Record name | 2-(Dimethylamino)-9-pentofuranosyl-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Carbon-Sulfur Bond Cleavage Method Using Tributyltin Hydride
One of the prominent synthetic routes reported involves a reductive cleavage of carbon-sulfur bonds using tributyltin hydride as a reducing agent. This method, detailed in a 1991 study published in The Journal of Organic Chemistry, provides a convenient approach for synthesizing N2,N2-dimethylguanosine:
- The process starts with a sulfur-containing guanosine derivative.
- Tributyltin hydride is used to reductively cleave the carbon-sulfur bond.
- This cleavage facilitates the introduction of methyl groups at the N2 position.
- The method is noted for its efficiency and relative simplicity compared to multi-step methylation procedures.
Chemical Synthesis via Reductive Amination and Protection Strategies
A more recent and detailed chemical synthesis method involves the use of reductive amination combined with advanced protecting group strategies to selectively methylate the exocyclic amine of guanosine:
- Starting Material: Guanosine is selectively protected at the 3′,5′-hydroxyl groups with di-t-butylsilyl groups and at the 2′-hydroxyl with TBDMS (tert-butyldimethylsilyl) in a one-pot reaction, yielding a protected intermediate.
- O6 Protection: The O6 position is protected using a p-nitrophenylethyl (NPE) group via treatment with p-nitrophenylethanol, triphenylphosphine, and diisopropyl azodicarboxylate (DIAD). This step enhances nucleophilicity at the exocyclic amine and improves solubility for purification.
- Reductive Amination: The exocyclic amine undergoes reductive amination with paraformaldehyde and sodium cyanoborohydride (NaBH3CN) in acetic acid at 40 °C. This reaction sequentially methylates the amine, producing a mixture of N2-methyl and N2,N2-dimethyl guanosine derivatives.
- Deprotection: Hydrogen fluoride pyridine removes the 3′,5′-di-t-butylsilyl protecting groups while retaining the 2′-TBDMS group.
- 5′-Trytylation: The 5′-hydroxyl is protected with a trityl group to facilitate further reactions.
- Phosphitylation: The 3′-hydroxyl is phosphitylated to form phosphoramidites suitable for RNA oligonucleotide synthesis.
- Separation and Purification: The N2-methyl and N2,N2-dimethyl derivatives can be separated by column chromatography at various stages, with the most efficient separation occurring after 5′-trytylation.
- Incorporation into RNA: The phosphoramidites are then incorporated into RNA oligonucleotides using solid-phase synthesis with comparable efficiency to unmodified guanosine phosphoramidites.
This method is considered highly efficient and allows for the generation of RNA oligonucleotides containing N2,N2-dimethylguanosine for biochemical studies.
Data Table: Summary of Preparation Methods for N2,N2-Dimethylguanosine
Comprehensive Research Findings
- The reductive amination method combined with modern protecting group chemistry is currently the most comprehensive chemical synthesis approach to prepare N2,N2-dimethylguanosine and its derivatives for incorporation into RNA oligonucleotides.
- The use of p-nitrophenylethyl protection at the O6 position enhances the nucleophilicity of the exocyclic amine and facilitates subsequent methylation steps without compromising the silyl protecting groups.
- The reductive amination step allows controlled introduction of one or two methyl groups by adjusting reagent quantities, enabling synthesis of both N2-methylguanosine and N2,N2-dimethylguanosine derivatives.
- The phosphoramidite derivatives synthesized are compatible with standard solid-phase RNA synthesis, allowing for site-specific incorporation into RNA strands.
- Enzymatic demethylation studies have demonstrated that AlkB mutants can selectively remove one methyl group from N2,N2-dimethylguanosine, which is useful for RNA sequencing applications and understanding methylation dynamics in biological systems.
- The reductive carbon-sulfur bond cleavage method, while effective, is less commonly used today due to the toxicity of tin reagents and the availability of more selective chemical synthesis methods.
Chemical Reactions Analysis
Types of Reactions
N2,N2-Dimethylguanosine undergoes various chemical reactions, including:
Methylation: Further methylation can lead to the formation of N2,N2,2’-O-trimethylguanosine.
Oxidation: Oxidative conditions can modify the guanine base, potentially leading to the formation of oxo-derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylated nitrogen atoms.
Common Reagents and Conditions
Methylating Agents: Methyl iodide, dimethyl sulfate.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Solvents: DMF, DMSO, water.
Major Products
N2,N2,2’-O-Trimethylguanosine: Formed by further methylation.
Oxo-derivatives: Formed under oxidative conditions.
Scientific Research Applications
Scientific Applications of N2,N2-Dimethylguanosine
N2,N2-Dimethylguanosine (m22G) is a modified purine nucleoside found in human serum and is involved in energy processes . It is created by the dimethylation of guanosine at the N2 position . This modification is found in various RNA molecules, most notably in transfer RNA (tRNA) . Recent research has illuminated the roles, synthesis, and implications of m22G in biological systems .
Occurrence and Function in tRNA
m22G is commonly found in eukaryotic tRNAs at the base pair m22G26:A44 . This modification is located in the bend between the dihydro-uridine stem and the anticodon stem . The presence of m22G in cytosolic tRNAs likely prevents them from folding into atypical structures adopted by mitochondrial tRNAs (mtRNAs) that do not feature the six canonical base pairs in the anticodon stem .
Impact on RNA Structure and Stability
The N-dimethyl modification in m22G alters the pairing behavior of guanosine, notably with cytosine (C) . It eliminates the ability of the N function to donate in hydrogen bonds and affects the pairing modes between guanosine and adenosine (A) . Crystal structure analysis reveals that m22G:A pairs adopt an imino-hydrogen bonded, pseudo-Watson–Crick conformation, avoiding the sheared conformation frequently seen in tandem G:A pairs due to potential steric clashes .
Role in High-Throughput RNA Sequencing
The presence of m22G can cause significant obstacles for high-throughput RNA sequencing by impairing cDNA synthesis . However, selective enzymatic demethylation of m22G can overcome this issue . For example, the AlkB D135S/L118V mutant efficiently and selectively converts m22G modification to N2-methylguanosine (m2G), improving the efficiency of tRNA sequencing . Unlike m22G, m2G does not block reverse transcription reaction under sequencing conditions, resulting in improved tRNA sequencing efficiency .
Clinical Significance and Disease Implications
Elevated blood levels of m22G have been reported in patients with acute leukemia and breast cancer . Subsequent studies have linked m22G to other cancers, including colorectal, ovarian, and prostate cancer . Recent studies have also associated m22G with high BMI . These findings suggest that nucleoside metabolism, including m22G, is a potential biological pathway underpinning mortality and longevity .
Metabolomic Studies
Mechanism of Action
N2,N2-Dimethylguanosine exerts its effects primarily through its incorporation into RNA molecules. The methylation at the nitrogen atoms enhances the stability of tRNA and snRNA, protecting them from degradation. This modification also influences the folding and decoding properties of tRNA, thereby affecting protein synthesis. The enzyme TRMT1 is responsible for catalyzing the formation of N2,N2-Dimethylguanosine in tRNA, and its activity is crucial for maintaining proper cellular function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues of DMG
The following compounds share structural or functional similarities with DMG but differ in methylation patterns, biological roles, or applications:
Clinical and Evolutionary Significance
- Cancer Biomarker Potential: Elevated urinary DMG levels correlate with increased tRNA turnover in tumors, as tRNA degradation releases modified nucleosides like DMG . This contrasts with 7-methylguanine, which originates from mRNA cap turnover .
- Evolutionary Conservation: DMG is absent in bacterial tRNA but ubiquitous in eukaryotes, suggesting a role in advanced RNA structural regulation . Mitochondrial tRNAs lacking DMG often adopt non-canonical structures, underscoring its role in structural fidelity .
Biological Activity
N2,N2-Dimethylguanosine (m²²G) is a modified guanosine nucleoside that plays a significant role in the function and stability of transfer RNA (tRNA) and other RNA molecules. This article reviews the biological activity of m²²G, focusing on its structural properties, enzymatic interactions, and implications in disease states.
Structural Characteristics
N2,N2-Dimethylguanosine is characterized by the addition of two methyl groups at the N2 position of the guanine base. This modification alters the base-pairing properties of guanosine, impacting RNA structure and function.
- Base Pairing : The presence of m²²G affects canonical and non-canonical base pairing. For instance, while guanosine typically forms stable G-C pairs, m²²G hinders this interaction but maintains compatibility with uridine (U) .
- Stability : Studies have shown that m²²G can stabilize RNA structures by preventing misfolding. This is particularly crucial in eukaryotic tRNAs, where m²²G26 pairs exclusively with adenine (A) or uridine (U), thus avoiding potential structural alterations that could lead to dysfunction .
Enzymatic Interactions
The incorporation of m²²G into RNA is catalyzed by specific methyltransferases that recognize and modify target nucleosides.
- Methyltransferases : The enzymes responsible for adding methyl groups to guanosine include those with nuclear and mitochondrial targeting signals in organisms such as Saccharomyces cerevisiae . These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor, facilitating the methylation process through an SN2-like mechanism .
- Demethylation : Selective demethylation of m²²G has been achieved using engineered AlkB enzymes, which convert m²²G back to N2-methylguanosine (m²G). This process is critical for maintaining RNA integrity during sequencing applications, as high levels of m²²G can impede cDNA synthesis .
Biological Implications
The biological activity of m²²G extends beyond mere structural modifications; it has implications in cellular processes and disease states.
- tRNA Functionality : The presence of m²²G in tRNA is essential for accurate translation and protein synthesis. It prevents misfolding that can lead to dysfunctional tRNAs, thus acting as an RNA chaperone .
- Disease Associations : Alterations in the levels or patterns of m²²G methylation have been implicated in various diseases, including cancer. The dysregulation of methyltransferases responsible for installing or removing these modifications can lead to aberrant gene expression and cellular dysfunction .
Case Studies
Several studies have investigated the effects of m²²G on RNA stability and functionality:
- RNA Duplex Stability : Research demonstrated that incorporating m²²G into RNA duplexes significantly influences their thermal stability. For instance, oligoribonucleotides containing m²²G showed altered melting temperatures compared to their unmethylated counterparts, indicating a stabilizing effect due to the modification .
- Enzymatic Activity : A study focused on engineered AlkB mutants revealed efficient demethylation of m²²G, enhancing the accuracy of RNA sequencing methods. The D135S/L118V mutant showed significant activity against m²²G-containing substrates, showcasing potential applications in biotechnology .
Data Summary
| Property | Description |
|---|---|
| Chemical Structure | Two methyl groups at N2 position of guanine |
| Base Pairing Behavior | Hinders G-C pairing; compatible with U; pairs with A exclusively |
| Enzymatic Action | Catalyzed by specific methyltransferases; demethylation by AlkB enzymes |
| Biological Role | Essential for tRNA stability; prevents misfolding; implications in disease |
Q & A
Basic Research Questions
Q. What are the primary biological roles of N2,N2-dimethylguanosine (m²²G) in RNA structure and function?
- m²²G is a post-transcriptional modification critical for stabilizing RNA tertiary structures. In eukaryotic tRNAs, m²²G26 pairs with A44, preventing steric clashes in the ribose-phosphate backbone and maintaining the anticodon stem-loop conformation. This modification eliminates hydrogen-bonding capacity at the N2 position, altering base-pairing behavior (e.g., avoiding sheared G:A conformations in duplex RNA) . The TRMT1 methyltransferase catalyzes m²²G formation, impacting tRNA architecture and translation fidelity .
Q. What experimental methods are used to synthesize N2,N2-dimethylguanosine derivatives?
- Synthesis involves phosphoramidite chemistry for site-specific incorporation into RNA. Key steps include protecting the ribose hydroxyl groups (e.g., using 1,1,3,3-tetraisopropyldisiloxane) and introducing dimethylamine via nucleophilic substitution. Post-synthesis, deprotection and HPLC purification ensure product integrity . For example, 2′-N,N-dimethylamino-2′-deoxyguanosine is synthesized by reacting 6-chloropurine nucleoside with dimethylamine under controlled pH .
Q. How does m²²G methylation influence RNA thermal stability?
- UV melting profile analysis of RNA duplexes with tandem m²²G:A pairs shows increased thermal stability compared to unmodified G:A pairs. Methylation reduces conformational flexibility and stabilizes pseudo-Watson–Crick base pairing, as evidenced by crystal structures (resolution: ~1.8 Å). The N2-methyl groups prevent major groove clashes, favoring a rigid, hydrated RNA helix .
Advanced Research Questions
Q. How can stereochemical ambiguity in m²²G synthesis and analysis be resolved?
- Incomplete stereochemistry arises during glycosidic bond formation or methylation. Chiral chromatography (e.g., using amylose-based columns) separates enantiomers, while X-ray crystallography (e.g., PDB deposition) confirms absolute configuration. For synthetic intermediates, 2D NMR (¹H-¹³C HSQC) identifies stereochemical errors by correlating ribose proton shifts with coupling constants (e.g., 3JHH for C2′-endo vs. C3′-endo conformers) .
Q. What advanced analytical techniques characterize m²²G in complex biological matrices?
- LC-MS/MS with MRM (multiple reaction monitoring) quantifies m²²G in urine or plasma (LOQ: ~0.1 nM). For structural elucidation, high-resolution NMR (600 MHz, D₂O) identifies methyl group resonances (δ ~3.2 ppm for N(CH₃)₂) and ribose anomeric protons (δ ~5.8 ppm). Collision-induced dissociation (CID) MS/MS fragments the nucleoside at the glycosidic bond (m/z 311 → 152) .
Q. How should m²²G be handled to ensure stability in metabolomic studies?
- m²²G degrades during freeze-thaw cycles, particularly at low concentrations (LQC levels). Protocols recommend single-use aliquots stored at −80°C, avoiding repeated thawing. For urine samples, immediate stabilization with 0.1% sodium azide and analysis within 24 hours post-thaw minimizes degradation .
Q. What is the mechanistic role of TRMT1 in m²²G formation and neurological disorders?
- TRMT1 catalyzes m²²G26 formation using S-adenosylmethionine (SAM) as a methyl donor. Mutations in TRMT1 disrupt tRNA methylation, leading to frameshift errors and misfolded proteins. In intellectual disability models, TRMT1 knockdown reduces neuronal tRNA m²²G levels, impairing synaptic plasticity. CRISPR-Cas9 rescue experiments and tRNA sequencing validate genotype-phenotype links .
Q. Can m²²G serve as a predictive biomarker in cancer research?
- Plasma m²²G levels correlate with renal cell carcinoma (RCC) onset in von Hippel-Lindau (VHL) syndrome (HR: 2.1, p < 0.01). Metabolomic profiling (UHPLC-QTOF-MS) identifies m²²G as an independent prognostic factor, likely due to dysregulated tRNA modification in hypoxic tumors. Validation requires longitudinal cohorts and ROC analysis (AUC >0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
